molecular formula C5H4IN3O2 B572124 3-Iodo-5-nitropyridin-4-amine CAS No. 1352905-69-1

3-Iodo-5-nitropyridin-4-amine

Cat. No. B572124
M. Wt: 265.01
InChI Key: GJYGOVTVBJLGNE-UHFFFAOYSA-N
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Description

3-Iodo-5-nitropyridin-4-amine is a chemical compound with the molecular formula C5H4IN3O2 . It is used as a starting material in azaindole chemistry . The compound is available in powder form .


Molecular Structure Analysis

The molecular weight of 3-Iodo-5-nitropyridin-4-amine is 265.01 . The InChI code is 1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H, (H2,7,8) .


Physical And Chemical Properties Analysis

3-Iodo-5-nitropyridin-4-amine is a powder that is stored at room temperature .

Scientific Research Applications

Vicarious Nucleophilic Amination

3-Iodo-5-nitropyridin-4-amine serves as a key intermediate in the selective vicarious nucleophilic amination of 3-nitropyridines. This process facilitates the amination in specific positions of nitropyridines, contributing to the preparation of 3- or 4-substituted-2-amino-5-nitropyridines. Such transformations are critical for synthesizing compounds with potential applications in medicinal chemistry and material science. The method exhibits good yields and demonstrates the importance of 3-Iodo-5-nitropyridin-4-amine in accessing variously substituted nitropyridines, which are valuable building blocks in organic synthesis (Bakke, Svensen, & Trevisan, 2001).

1,3-Dipolar Cycloaddition Reactions

Research indicates the reactivity of nitropyridyl isocyanates, including derivatives of 3-Iodo-5-nitropyridin-4-amine, in 1,3-dipolar cycloaddition reactions. These reactions yield tetrazolinones and substituted amines, showcasing the compound's versatility in forming diverse heterocyclic structures. Such reactions are pivotal for synthesizing nitrogen-containing heterocycles, which have widespread applications in pharmaceuticals and agrochemicals (Holt & Fiksdahl, 2007).

SNH Alkyl Carbamoyl Amination

The compound is also involved in SNH alkyl carbamoyl amination processes, leading to the formation of nitro- and nitrosopyridine derivatives. This innovative method opens new avenues for synthesizing urea derivatives, which are significant in the development of various industrial and pharmaceutical products. The uniqueness of this process lies in its ability to form a mixture of nitro and nitroso compounds under specific conditions, highlighting the compound's role in facilitating novel chemical transformations (Avakyan et al., 2017).

Synthesis and Reactions of Nitropyridines

3-Iodo-5-nitropyridin-4-amine plays a crucial role in the synthesis and subsequent reactions of nitropyridines. These methodologies involve various chemical transformations, including nitration, amination, and nucleophilic substitution, to access a broad range of nitropyridine derivatives. The versatility of these processes underscores the compound's utility in constructing complex molecular architectures necessary for drug discovery and materials science (Bakke, 2004).

properties

IUPAC Name

3-iodo-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4IN3O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYGOVTVBJLGNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856614
Record name 3-Iodo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5-nitropyridin-4-amine

CAS RN

1352905-69-1
Record name 3-Iodo-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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